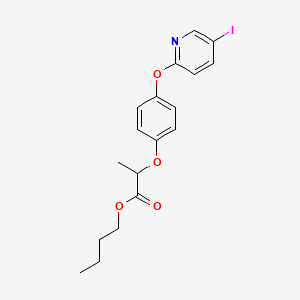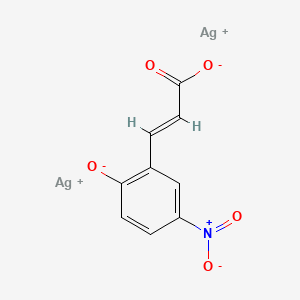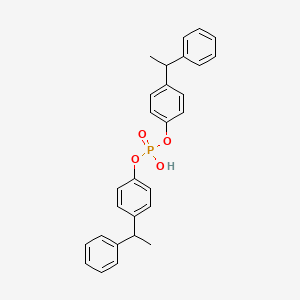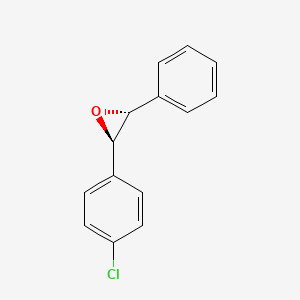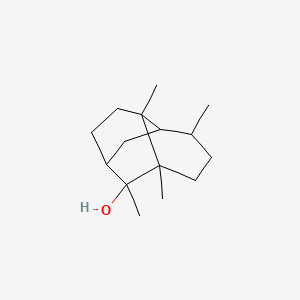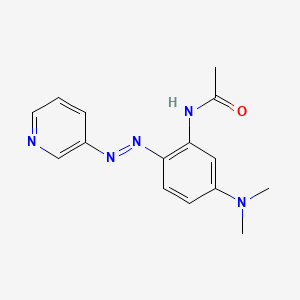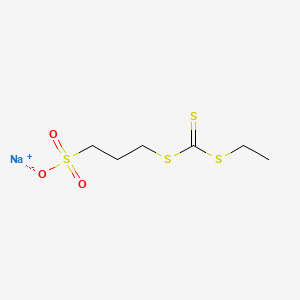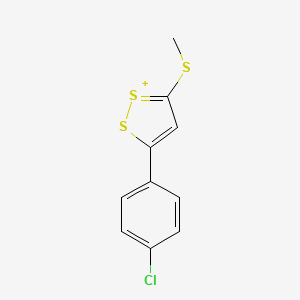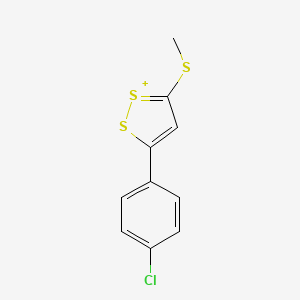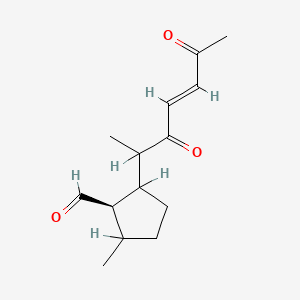
Sodium 3-((2-cyanoethyl)thio)propanesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-((2-cyanoethyl)thio)propanesulphonate is a chemical compound with the molecular formula C6H10NO3S2Na. It is known for its unique chemical properties and is used in various scientific and industrial applications. This compound is characterized by the presence of a cyanoethyl group attached to a thioether linkage, which is further connected to a propanesulphonate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((2-cyanoethyl)thio)propanesulphonate typically involves the reaction of 3-mercaptopropanesulphonic acid with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, where the thiol group of 3-mercaptopropanesulphonic acid attacks the electrophilic carbon of acrylonitrile, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the reactants. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Sodium 3-((2-cyanoethyl)thio)propanesulphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thioethers.
科学的研究の応用
Sodium 3-((2-cyanoethyl)thio)propanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the manufacture of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of Sodium 3-((2-cyanoethyl)thio)propanesulphonate involves its interaction with specific molecular targets. The cyanoethyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The thioether linkage provides stability to the compound, allowing it to participate in various chemical reactions. The propanesulphonate group enhances the solubility of the compound in aqueous solutions, facilitating its use in different applications.
類似化合物との比較
Similar Compounds
Sodium 3-mercaptopropanesulphonate: Lacks the cyanoethyl group, making it less versatile in certain reactions.
Sodium 2-((2-cyanoethyl)thio)ethanesulphonate: Similar structure but with a shorter carbon chain, affecting its reactivity and solubility.
Sodium 3-((2-hydroxyethyl)thio)propanesulphonate: Contains a hydroxyethyl group instead of a cyanoethyl group, leading to different chemical properties.
Uniqueness
Sodium 3-((2-cyanoethyl)thio)propanesulphonate is unique due to the presence of the cyanoethyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations. Its combination of functional groups makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
61020-15-3 |
|---|---|
分子式 |
C6H10NNaO3S2 |
分子量 |
231.3 g/mol |
IUPAC名 |
sodium;3-(2-cyanoethylsulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C6H11NO3S2.Na/c7-3-1-4-11-5-2-6-12(8,9)10;/h1-2,4-6H2,(H,8,9,10);/q;+1/p-1 |
InChIキー |
OGVXQSYXEREMAN-UHFFFAOYSA-M |
正規SMILES |
C(CSCCC#N)CS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



